molecular formula C26H34N2O5 B4210399 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid

1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4210399
M. Wt: 454.6 g/mol
InChI Key: ULPPYEVCPFQRBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a butyl chain linked to an allylphenoxy group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Allylphenoxy Intermediate: The allylphenoxy group is synthesized through the reaction of allyl bromide with phenol in the presence of a base such as potassium carbonate.

    Attachment of the Butyl Chain: The allylphenoxy intermediate is then reacted with 1,4-dibromobutane to form the 4-(2-allylphenoxy)butyl intermediate.

    Formation of the Piperazine Derivative: The 4-(2-allylphenoxy)butyl intermediate is reacted with benzylpiperazine in the presence of a suitable catalyst to form the final product.

    Oxalate Salt Formation: The final product is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes from the allyl group.

    Reduction: Formation of alkanes from the benzyl group.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-allylphenoxy)butyl]-4-methylpiperidine oxalate
  • 1-[4-(2-allylphenoxy)butyl]azepane oxalate
  • 1-[4-(2-allylphenoxy)butyl]-1H-imidazole oxalate

Uniqueness

1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of an allylphenoxy group and a benzyl group provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

1-benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O.C2H2O4/c1-2-10-23-13-6-7-14-24(23)27-20-9-8-15-25-16-18-26(19-17-25)21-22-11-4-3-5-12-22;3-1(4)2(5)6/h2-7,11-14H,1,8-10,15-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPPYEVCPFQRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid

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